7-(4-fluorophenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
7-(4-Fluorophenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group enhances its chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-fluorophenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization with formamide under acidic conditions to yield the desired pyrrolo[3,2-d]pyrimidine core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-(4-Fluorophenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyrrolo[3,2-d]pyrimidine derivatives.
Substitution: Formation of substituted pyrrolo[3,2-d]pyrimidine derivatives with various functional groups.
Scientific Research Applications
7-(4-Fluorophenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: Exhibits antimicrobial properties.
Pyrazolo[3,4-d]pyrimidines: Possess antitumor and antileukemia activities.
Uniqueness: 7-(4-Fluorophenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one stands out due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity
Properties
IUPAC Name |
7-(4-fluorophenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O/c13-8-3-1-7(2-4-8)9-5-14-11-10(9)15-6-16-12(11)17/h1-6,14H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNPYIIWIWIFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC3=C2N=CNC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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